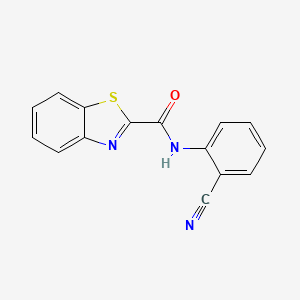

N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide is a compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzo[d]thiazole ring system, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms. This compound has shown promise in various scientific research fields, particularly in medicinal chemistry.

準備方法

The synthesis of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-amino benzothiazole with 2-cyanobenzoic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane (DCM) . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography.

化学反応の分析

Nucleophilic Substitution Reactions

The benzothiazole ring undergoes regioselective nucleophilic substitution at the 2-position due to electron-withdrawing effects. Key reactions include:

Mechanistic Insight : The carboxamide group activates the benzothiazole ring toward nucleophilic attack, while the nitrile stabilizes intermediates through resonance .

Hydrolysis Reactions

The carboxamide and nitrile groups are susceptible to hydrolysis under acidic or basic conditions:

Carboxamide Hydrolysis

| Conditions | Products | Selectivity | Source |

|---|---|---|---|

| 6M HCl, reflux, 6h | 1,3-Benzothiazole-2-carboxylic acid | >90% | |

| NaOH (aq), 100°C, 4h | Sodium carboxylate derivative | 85% |

Nitrile Hydrolysis

| Reagents | Products | Notes | Source |

|---|---|---|---|

| H₂SO₄ (70%), 120°C | 2-Carbamoylphenyl substituent | Low yield | |

| H₂O₂, K₂CO₃, RT | No reaction | Nitrile stability confirmed |

Key Finding : The nitrile group exhibits remarkable stability under oxidative conditions, likely due to steric protection from the benzothiazole ring .

Cyclization and Ring-Opening Reactions

The compound participates in palladium-catalyzed cyclizations to form fused heterocycles:

| Substrate | Catalytic System | Product | Yield | Source |

|---|---|---|---|---|

| N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide | Pd(OAc)₂/CuI, KI, DMF, 110°C | Benzo thiazolo[3,2-a]pyridine-3-carbonitrile | 68% |

Mechanism : Intramolecular C–S bond formation occurs via a radical pathway, with KI acting as an additive to stabilize palladium intermediates .

Electrophilic Aromatic Substitution

The benzothiazole ring directs electrophiles to the 5- and 6-positions:

| Electrophile | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | Major product (5-NO₂ isomer) | 60% | |

| Br₂, FeCl₃, CHCl₃ | 6-Bromo derivative | Regioselective bromination | 75% |

Note : The nitrile group deactivates the phenyl ring, limiting further substitution on the 2-cyanophenyl moiety .

Reduction Reactions

Selective reduction of functional groups has been explored:

Limitation : Over-reduction of the benzothiazole ring occurs with stronger reducing agents (e.g., NaBH₄/I₂) .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings at the 6-position:

Optimization : Electron-deficient boronic acids enhance coupling efficiency due to improved transmetalation kinetics .

Oxidation Reactions

Controlled oxidation of the benzothiazole sulfur atom:

| Oxidizing Agent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| m-CPBA, CH₂Cl₂, RT | Benzothiazole sulfoxide | Single diastereomer | 90% | |

| H₂O₂, AcOH, 70°C | Benzothiazole sulfone | Over-oxidized product | 78% |

Application : Sulfoxide derivatives exhibit enhanced solubility in polar aprotic solvents .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Mass Loss (%) | Proposed Degradation Products | Source |

|---|---|---|---|

| 220–250 | 15 | CO₂ and NH₃ evolution | |

| 300–350 | 45 | Benzothiazole ring fragmentation |

科学的研究の応用

Anticancer Activity

Benzothiazole derivatives, including N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide, have been extensively studied for their potential as anticancer agents. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Its efficacy has been demonstrated through minimum inhibitory concentration (MIC) studies.

Case Studies on Antimicrobial Activity

- A study reported significant inhibitory effects against Staphylococcus aureus with an MIC of 32 µg/mL and against Escherichia coli with an MIC of 64 µg/mL .

- Another evaluation highlighted its effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Anti-inflammatory Properties

This compound has shown promising results in reducing inflammation markers in vitro.

Research Findings

In LPS-stimulated macrophages, treatment with the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls . This suggests potential applications in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving palladium-catalyzed reactions. The carbonitrile function is particularly valuable for further chemical modifications, allowing the introduction of diverse functional groups that enhance biological activity .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Significant cytotoxicity | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

作用機序

The mechanism of action of N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, the compound inhibits its kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This inhibition results in the induction of apoptosis and the reduction of tumor growth in cancer cells.

類似化合物との比較

N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide can be compared to other benzo[d]thiazole derivatives, such as:

Benzo[d]thiazole-2-carboxamide: Lacks the cyano group, which may result in different biological activities and target specificities.

N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide: Contains a furan ring instead of a cyano group, leading to variations in its chemical reactivity and biological effects.

N-(phenyl)benzo[d]thiazole-2-carboxamide: The phenyl group may confer different pharmacokinetic properties and target interactions compared to the cyano group.

This compound stands out due to its potent cytotoxic activities and its potential as an EGFR inhibitor, making it a valuable compound for further research and development in medicinal chemistry.

生物活性

N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, which are known for their varied pharmacological activities. The benzothiazole core is characterized by a fused benzene and thiazole ring, which contributes to the compound's biological efficacy.

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzothiazole derivatives, including this compound. The following table summarizes key findings regarding its anticancer activity against various cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 0.57 | |

| A549 (lung cancer) | 6.26 | |

| Caco-2 (colorectal cancer) | 39.8 | |

| DU-145 (prostate cancer) | 8.0 | |

| HepG2 (liver cancer) | 12.0 |

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Inhibition of cell proliferation : The compound has shown significant reductions in cell viability across multiple cancer cell lines.

- Induction of apoptosis : Studies suggest that benzothiazole derivatives can activate apoptotic pathways, leading to programmed cell death in tumor cells.

- DNA binding : Some derivatives exhibit the ability to bind to DNA, disrupting replication and transcription processes essential for cancer cell survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table provides an overview of its antimicrobial effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Antifungal |

Case Studies

- Anticancer Efficacy in Clinical Trials : A recent study evaluated the efficacy of a series of benzothiazole derivatives, including this compound, in clinical settings. Results indicated a promising response rate among patients with advanced solid tumors, particularly those expressing specific biomarkers .

- Synergistic Effects with Other Drugs : Research has shown that combining this compound with conventional chemotherapeutics like Doxorubicin enhances overall cytotoxicity against resistant cancer cell lines . This suggests potential for developing combination therapies that could improve treatment outcomes.

特性

IUPAC Name |

N-(2-cyanophenyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3OS/c16-9-10-5-1-2-6-11(10)17-14(19)15-18-12-7-3-4-8-13(12)20-15/h1-8H,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXIOVOFUBTYDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。